Introduction: The Aminopyrimidine Scaffold in Modern Chemistry
Introduction: The Aminopyrimidine Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 5-Amino-2-methylpyrimidine
The pyrimidine ring is a foundational heterocyclic motif in medicinal and materials chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound. In drug discovery, the aminopyrimidine scaffold is a "privileged structure," frequently appearing in approved therapeutics targeting a wide range of diseases, from cancers to cardiovascular and infectious diseases.[1][2] Its utility stems from the unique arrangement of nitrogen atoms, which act as hydrogen bond acceptors and donors, facilitating precise interactions with biological targets.[3]
This guide focuses on a specific, yet important, derivative: 5-Amino-2-methylpyrimidine (CAS No. 39889-94-6). While not as extensively documented as some of its isomers, this compound represents a valuable building block for chemical synthesis. Its distinct substitution pattern—an amino group at the 5-position and a methyl group at the 2-position—offers a unique electronic and steric profile for researchers exploring novel molecular architectures. This document provides a comprehensive overview of its known properties, a plausible synthetic strategy based on established heterocyclic chemistry principles, its expected spectroscopic signature, and its potential applications for researchers in drug development and materials science.
Core Chemical and Physical Properties
5-Amino-2-methylpyrimidine is a solid, water-soluble organic compound that serves primarily as a chemical intermediate.[4] While extensive experimental data is not widely published, its fundamental properties can be summarized from supplier data and computational models.
| Property | Value | Source |
| IUPAC Name | 2-Methylpyrimidin-5-amine | [5] |
| Synonyms | 5-Amino-2-methylpyrimidine, 2-Methyl-5-pyrimidinamine | [4][5][6] |
| CAS Number | 39889-94-6 | [4][5][6] |
| Molecular Formula | C₅H₇N₃ | [4][5] |
| Molecular Weight | 109.13 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
Synthesis and Reactivity
The synthesis of substituted aminopyrimidines is a well-established field in heterocyclic chemistry.[7][8] For 5-Amino-2-methylpyrimidine, a logical and efficient synthetic route can be designed starting from more readily available precursors. The causality behind this proposed pathway lies in the controlled manipulation of directing groups on the pyrimidine ring.
Proposed Synthetic Pathway
A plausible synthesis involves a two-step process starting from 5-Amino-4,6-dichloro-2-methylpyrimidine, which involves a reductive dehalogenation. This precursor is accessible and allows for the targeted removal of the chloro groups without affecting the core aminopyrimidine structure.
Caption: Proposed synthesis workflow for 5-Amino-2-methylpyrimidine.
Mechanistic Rationale and Experimental Causality
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Choice of Starting Material: 5-Amino-4,6-dichloro-2-methylpyrimidine is an ideal precursor. The electron-withdrawing chloro groups activate the ring, but their primary purpose here is to serve as leaving groups. The amino group at the C5 position is less likely to be displaced compared to the halogens at the activated C4 and C6 positions.
-
Reductive Dehalogenation: This is a classic and reliable method in organic synthesis for removing halogen atoms from aromatic rings.
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity in hydrogenation and dehalogenation reactions. The palladium surface facilitates the oxidative addition of the C-Cl bond and the subsequent hydrogenolysis.
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common reagent. Alternatively, transfer hydrogenation using agents like ammonium formate can be employed for operational simplicity and safety.
-
Base: A base such as triethylamine (Et₃N) or sodium acetate is crucial. It acts as a scavenger for the HCl that is generated during the reaction, preventing protonation of the basic aminopyrimidine ring which could deactivate the substrate or poison the catalyst.
-
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard methods for reductive dehalogenation.[9]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Amino-4,6-dichloro-2-methylpyrimidine (10 mmol, 1.78 g).
-
Solvent and Reagents: Add 100 mL of ethanol, followed by triethylamine (22 mmol, 3.0 mL). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%, ~1.0 g) to the solution under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Reaction Execution: Securely attach a balloon filled with hydrogen gas (H₂) to the top of the condenser. Evacuate the flask with a vacuum and backfill with nitrogen three times. Finally, replace the nitrogen atmosphere with hydrogen from the balloon.
-
Heating and Monitoring: Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel to yield the final product, 5-Amino-2-methylpyrimidine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative.
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Methyl Protons (-CH₃): A sharp singlet appearing around δ 2.3-2.5 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.
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Aromatic Protons (C4-H and C6-H): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single sharp singlet further downfield, likely in the δ 8.0-8.5 ppm region.
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Amino Protons (-NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range. The chemical shift of this peak is highly dependent on solvent and concentration, and it may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the four unique carbon environments.
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Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.
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C5 (bearing -NH₂): This carbon's signal will be shifted upfield by the electron-donating amino group, likely appearing around δ 120-130 ppm.
-
C4 and C6: These equivalent carbons will appear downfield due to the influence of the ring nitrogens, expected in the δ 155-160 ppm range.
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C2 (bearing -CH₃): This carbon will be the most downfield signal due to being bonded between two nitrogen atoms, likely appearing at δ > 160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the amino and aromatic functionalities.
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N-H Stretching: Two distinct, sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of sharp absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
N-H Bending: A notable scissoring vibration for the primary amine around 1600-1640 cm⁻¹.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 109, corresponding to the molecular weight of the compound.
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Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 82) from the pyrimidine ring or the loss of a methyl radical (m/z 94), which are common fragmentation patterns for methyl-substituted nitrogen heterocycles.
Applications in Research and Drug Development
The true value of 5-Amino-2-methylpyrimidine lies in its potential as a versatile chemical building block. The aminopyrimidine core is central to numerous FDA-approved drugs, and this specific isomer offers chemists a unique starting point for creating novel derivatives.[1][3]
-
Scaffold for Kinase Inhibitors: Many successful kinase inhibitors, such as Imatinib, feature an aminopyrimidine core that directs the molecule into the ATP-binding pocket of the target enzyme. The amino group can be functionalized to build out vectors that target specific regions of the kinase, enhancing potency and selectivity.
-
Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining key binding interactions.
-
Intermediate for Fused Heterocycles: The amino group is a synthetic handle for constructing fused ring systems, such as purines, pteridines, or triazolopyrimidines, which are themselves important pharmacophores.[11]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, substituted pyrimidines are used in the development of herbicides, fungicides, and functional organic materials.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Amino-2-methylpyrimidine is not widely available, general precautions for handling aminopyrimidine derivatives should be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Kumar, D., et al. (2013). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Serbian Chemical Society, 78(9), 1293-1302. Available at: [Link]
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Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 20(4), 2667-2677. Available at: [Link]
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